

The Development and Approval of Cilostazol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cilostazol
Cat. No.:	B1669032

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

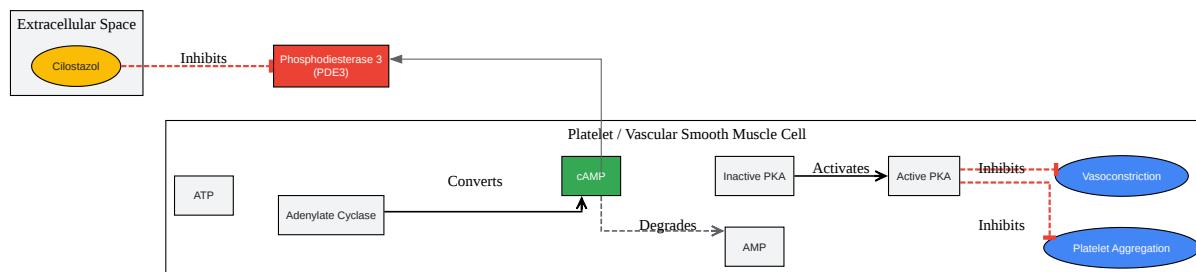
Executive Summary

Cilostazol, a selective phosphodiesterase III (PDE3) inhibitor, represents a significant therapeutic advancement in the management of intermittent claudication secondary to peripheral arterial disease (PAD). Its development journey, initiated by Otsuka Pharmaceutical in Japan, is a noteworthy case study in targeted drug design and clinical validation. This technical guide provides a comprehensive history of **cilostazol**'s development, from its chemical synthesis and mechanistic elucidation to its rigorous evaluation in clinical trials and subsequent regulatory approvals worldwide. Key preclinical and clinical data are summarized, and detailed experimental methodologies are provided for core assays. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the science underpinning this important therapeutic agent.

Preclinical Development and Discovery

Genesis of a Selective PDE3 Inhibitor

The quest for a potent antiplatelet agent with vasodilatory properties led researchers at Otsuka Pharmaceutical in the 1980s to synthesize a series of 2(1H)-quinolinone derivatives.^[1] An early lead compound, cilostamide, demonstrated the desired dual activities but was hampered by the adverse effect of persistent tachycardia.^{[1][2]} This prompted a focused medicinal chemistry effort to modify the side chain, aiming to retain therapeutic efficacy while mitigating


cardiovascular side effects. This endeavor culminated in the invention of **cilostazol** (OPC-13013), a derivative distinguished by a tetrazole ring in its side chain.[1]

Mechanism of Action

Cilostazol's primary mechanism of action is the selective and reversible inhibition of phosphodiesterase type 3 (PDE3).[1][3][4] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.[4][5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn leads to two principal therapeutic effects:

- Inhibition of Platelet Aggregation: PKA activation interferes with the signaling cascade required for platelet activation and aggregation, a key process in thrombus formation.[6]
- Vasodilation: In vascular smooth muscle cells, PKA prevents the activation of myosin light-chain kinase, an enzyme crucial for cellular contraction.[6] This leads to smooth muscle relaxation and arterial vasodilation, improving blood flow.[5][6]

Recent studies have also highlighted that **cilostazol** can inhibit the uptake of adenosine by cells, which may further augment intracellular cAMP levels and contribute to its therapeutic effects.[3]

[Click to download full resolution via product page](#)

Figure 1: **Cilostazol**'s core mechanism of action via PDE3 inhibition.

Key Preclinical Findings

- **Antiplatelet Activity:** In vitro and ex vivo studies demonstrated that **cilostazol** potently and reversibly inhibited platelet aggregation induced by a variety of stimuli, including ADP, collagen, and shear stress.[1][5]
- **Antithrombotic Effects:** In animal models, **cilostazol** was effective in preventing thrombus formation.[1]
- **Vasodilatory Activity:** The drug induced vasodilation in isolated femoral and vertebral arteries. [1]
- **Pleiotropic Effects:** Beyond its primary actions, preclinical studies suggested other beneficial effects, including inhibition of vascular smooth muscle cell proliferation, improvement of lipid profiles, and anti-inflammatory properties.[4][5]

Clinical Development

Cilostazol underwent a comprehensive clinical trial program to establish its efficacy and safety, primarily focusing on its indication for intermittent claudication.

Phase I and II Trials

Early-phase trials established the pharmacokinetic and pharmacodynamic profile of **cilostazol**. It is absorbed orally and extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[6] Dose-ranging studies demonstrated a dose-response relationship, with 100 mg twice daily emerging as the optimal dose for improving walking distance.[5]

Phase III Program for Intermittent Claudication

The efficacy of **cilostazol** for treating intermittent claudication was confirmed in a series of eight large, randomized, double-blind, placebo-controlled trials.[7][8] These trials consistently demonstrated that **cilostazol** significantly improved walking distance compared to placebo.

Table 1: Summary of Efficacy Data from Pooled Phase III Intermittent Claudication Trials

Endpoint	Cilostazol 100 mg twice daily	Placebo	Net Improvement	p-value
Maximal Walking Distance (MWD)				
Mean % Improvement from Baseline[7]	50.7%	24.3%	26.4%	<0.001
Absolute Improvement (meters)[7]	-	-	42.1 m	<0.001
Pain-Free Walking Distance (PFWD)				
Mean % Improvement from Baseline[7]	67.8%	42.6%	25.2%	<0.001

Data compiled from a pooled analysis of nine randomized controlled trials.[7]

Clinical Trials for Secondary Stroke Prevention

Based on its antiplatelet and vasculoprotective properties, **cilostazol** was also investigated for secondary stroke prevention, primarily in Asian countries.[2] Key trials like the **Cilostazol Stroke Prevention Study** (CSPS and CSPS 2) demonstrated its efficacy in reducing stroke recurrence in patients with non-cardioembolic stroke.[2]

Table 2: Key Clinical Trials of **Cilostazol**

Trial Name/Identifier	Phase	Indication	Key Findings
Multiple Trials (Pooled) [7] [9]	III	Intermittent Claudication	Significantly increased maximal and pain-free walking distances compared to placebo.
CSPS 2 [2]	III	Secondary Stroke Prevention	Cilostazol was superior to aspirin in preventing stroke recurrence with a lower incidence of bleeding.
PICASSO [2]	III	Secondary Stroke Prevention	Cilostazol did not increase the risk of intracerebral hemorrhage in high-risk patients.
LACI-2 [10]	II	Lacunar Stroke	Found to be safe and well-tolerated over 12 months; showed a reduction in dependency.

Regulatory Approval and Post-Marketing Global Approval Timeline

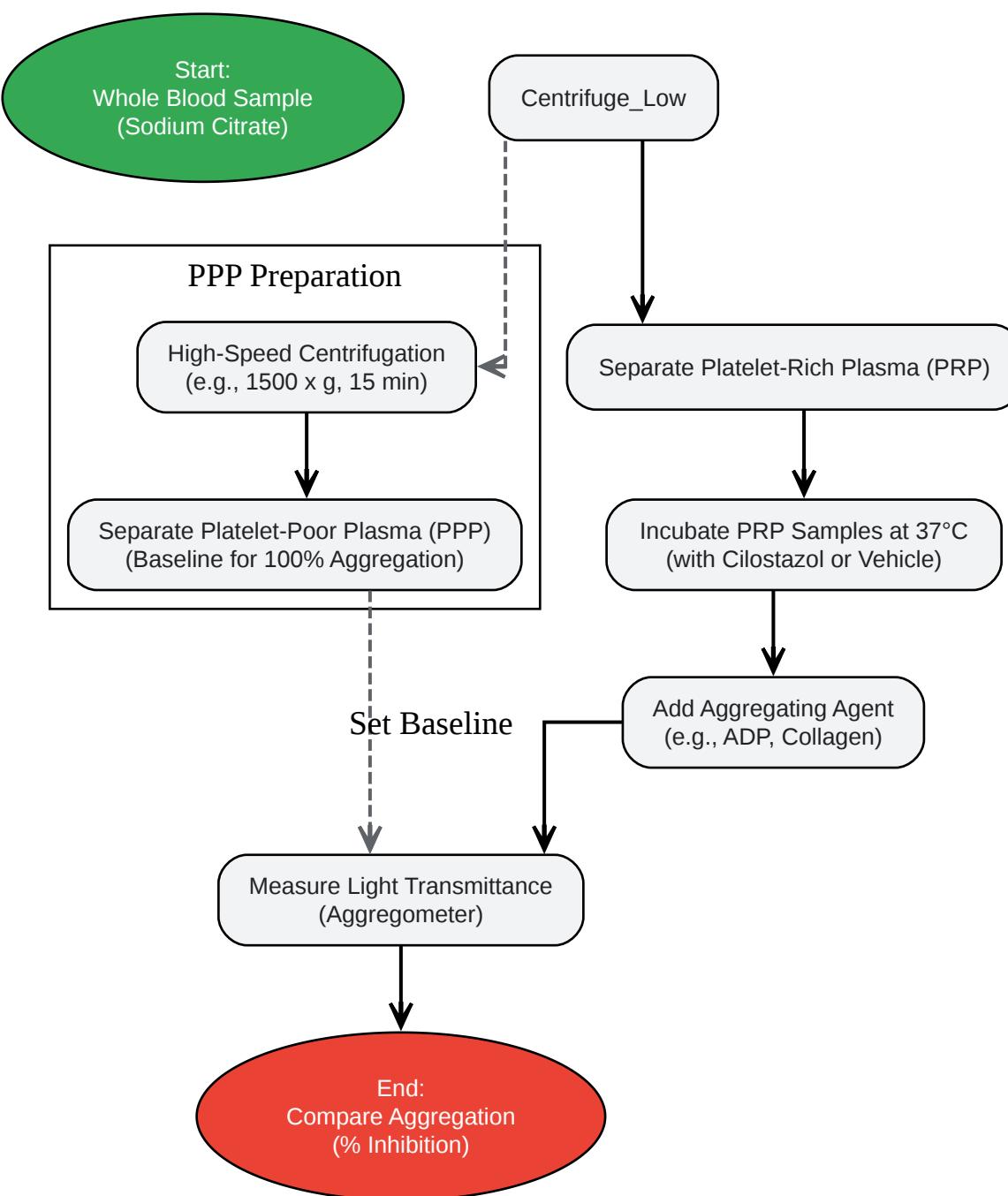
- 1988 - Japan: Otsuka Pharmaceutical first launched **cilostazol** under the brand name Pletaal® for the treatment of symptoms related to chronic arterial occlusion.[\[1\]](#)[\[3\]](#)
- 1999 - United States: The U.S. Food and Drug Administration (FDA) approved **cilostazol** (Pletal®) for the reduction of symptoms of intermittent claudication.[\[2\]](#)[\[6\]](#)[\[11\]](#)
- 2001 - United Kingdom: Approval was granted for the treatment of intermittent claudication.[\[1\]](#)[\[2\]](#)

- 2003 - Japan (Additional Indication): Japanese regulators approved **cilostazol** for the prevention of recurrent ischemic stroke.[2]

Safety Profile and Contraindications

The most common adverse events associated with **cilostazol** are headache, diarrhea, abnormal stools, and palpitations.[2] Due to the mechanism of action and findings with other PDE3 inhibitors in patients with severe heart failure, **cilostazol** is contraindicated in patients with congestive heart failure of any severity.[6]

Detailed Experimental Protocols


Assessment of Platelet Aggregation (Ex Vivo)

Objective: To measure the inhibitory effect of **cilostazol** on platelet aggregation in whole blood or platelet-rich plasma (PRP).

Methodology (Light Transmittance Aggregometry):

- Sample Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain platelet-rich plasma. The remaining sample is centrifuged at a higher speed (e.g., 1500-2000 x g) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
- Incubation: PRP samples are pre-incubated with either **cilostazol** at various concentrations or a vehicle control at 37°C for a specified time (e.g., 15 minutes).[12]
- Aggregation Induction: An aggregating agent (e.g., ADP, collagen, arachidonic acid) is added to the PRP to induce platelet aggregation.[1][12]
- Measurement: The change in light transmittance through the cuvette is measured over time using an aggregometer. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

- Data Analysis: The maximum percentage of aggregation is recorded and compared between **cilostazol**-treated and control samples.

[Click to download full resolution via product page](#)

Figure 2: Workflow for Light Transmittance Aggregometry.

Clinical Efficacy Assessment for Intermittent Claudication

Objective: To quantify the effect of **cilostazol** on walking ability in patients with PAD.

Methodology (Graded Treadmill Test):

- Patient Preparation: Patients are instructed to refrain from smoking and consuming caffeine for several hours before the test.
- Protocol: A standardized, graded treadmill protocol is used. A common protocol involves a constant speed (e.g., 3.2 km/h) with a progressively increasing grade (e.g., starting at 0% and increasing by 2% every 2-3 minutes).[11]
- Endpoints Measurement:
 - Pain-Free Walking Distance (PFWD) / Initial Claudication Distance (ICD): The distance the patient can walk before the onset of claudication pain.
 - Maximal Walking Distance (MWD) / Absolute Claudication Distance (ACD): The maximum distance the patient can walk before the pain becomes too severe to continue.
- Procedure:
 - A baseline treadmill test is performed before initiating treatment.
 - Patients are randomized to receive either **cilostazol** (e.g., 100 mg twice daily) or a matching placebo.[13]
 - Treadmill tests are repeated at specified intervals throughout the study period (e.g., at 8, 12, and 16 weeks).[13]
- Data Analysis: The change in PFWD and MWD from baseline is calculated for both the **cilostazol** and placebo groups and compared statistically.

Quantification of Cilostazol in Plasma

Objective: To determine the concentration of **cilostazol** and its metabolites in plasma for pharmacokinetic studies.

Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

- Sample Preparation:
 - Plasma is obtained by centrifuging whole blood samples.
 - A protein precipitation step is performed by adding a solvent like acetonitrile to the plasma sample.[\[2\]](#)
 - The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
 - The clear supernatant is collected and may be filtered (e.g., through a 0.45 µm filter) before injection.[\[2\]](#)
- Chromatographic Conditions:
 - Column: A C18 column is typically used.[\[2\]](#)
 - Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile, a buffer (e.g., acetate buffer), and water, is pumped through the system at a constant flow rate.[\[2\]](#)
 - Detection: A UV detector is set to a wavelength where **cilostazol** has strong absorbance (e.g., 248-259 nm).[\[2\]](#)[\[14\]](#)
- Quantification:
 - A calibration curve is generated by running standards of known **cilostazol** concentrations.
 - The peak area of **cilostazol** in the unknown samples is compared to the calibration curve to determine its concentration.[\[2\]](#)

Conclusion

The development of **cilostazol** is a testament to a structured and rational drug discovery and development process. Originating from a targeted effort to improve upon a lead compound, its unique mechanism of action as a selective PDE3 inhibitor was thoroughly characterized. Extensive and rigorous clinical trials provided clear evidence of its efficacy in treating intermittent claudication, leading to its approval and adoption as a key therapeutic option for this debilitating condition. Furthermore, ongoing research continues to explore its potential in other vascular diseases, such as secondary stroke prevention, underscoring its lasting importance in cardiovascular medicine. The journey of **cilostazol** serves as a valuable model for drug development professionals, highlighting the path from molecular design to clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Platelet aggregometry in the presence of PGE(1) provides a reliable method for cilostazol monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. medscidiscovery.com [medscidiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Pooled Analysis of the Durability and Predictors of Treatment Response of Cilostazol in Patients with Intermittent Claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective Effect of Cilostazol on Ischemia-Reperfusion Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of results from eight randomized, placebo-controlled trials on the effect of cilostazol on patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro effects of cilostazol, a phosphodiesterase 3A inhibitor, on mouse oocyte maturation and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilostazol has beneficial effects in treatment of intermittent claudication: results from a multicenter, randomized, prospective, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of cilostazol on walking distances in patients with intermittent claudication caused by peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- To cite this document: BenchChem. [The Development and Approval of Cilostazol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669032#the-history-of-cilostazol-development-and-approval]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com